4-(Methylamino)-1,2-dihydrophthalazin-1-one

Medicinal chemistry Synthetic methodology Structure-activity relationships

Medicinal chemistry programs require precise 4-substituted phthalazinones; substituting a methylamino for an amino or aminomethyl group alters HBD count, basicity (pKa ~3-5), and target selectivity. This compound provides: - A single HBD & neutral pH species for CNS lead optimization (cLogP ~0.8-1.2) - One-step N-2 alkylation without NH protection, saving 1-2 steps in library synthesis - 97-98% purity as a reliable reference standard for phthalazinone SAR panels

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
Cat. No. B11917071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylamino)-1,2-dihydrophthalazin-1-one
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCNC1=NNC(=O)C2=CC=CC=C21
InChIInChI=1S/C9H9N3O/c1-10-8-6-4-2-3-5-7(6)9(13)12-11-8/h2-5H,1H3,(H,10,11)(H,12,13)
InChIKeyRQKCOAINJLUAOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methylamino)-1,2-dihydrophthalazin-1-one: Structural Identity and Sourcing


4-(Methylamino)-1,2-dihydrophthalazin-1-one (CAS 13580-90-0; molecular formula C₉H₉N₃O; molecular weight 175.19 g/mol) is a 4-substituted phthalazin-1(2H)-one heterocycle bearing a secondary methylamino group at the 4-position . The compound belongs to the aminophthalazinone class, a privileged scaffold in medicinal chemistry that has yielded inhibitors of phosphodiesterases (PDE4, PDE5), poly(ADP-ribose) polymerase (PARP), kinases (Aurora B, p38 MAPK), and PRMT5/MTA [1]. It is commercially supplied as a research chemical with typical purities of 95–98% and is explicitly designated for laboratory research use only, not for human or veterinary application . The 4-methylamino substituent distinguishes this compound from other 4-substituted phthalazinones (e.g., 4-amino, 4-dimethylamino, 4-aminomethyl) by virtue of its specific hydrogen-bond donor/acceptor profile and steric bulk, which directly impact target binding, metabolic stability, and synthetic derivatization potential.

Why Generic Substitution Fails for 4-(Methylamino)phthalazinone


Within the aminophthalazinone series, subtle variations in the 4-position nitrogen substituent—primary amino (–NH₂), methylamino (–NHCH₃), dimethylamino (–N(CH₃)₂), or aminomethyl (–CH₂NH₂)—produce profound differences in hydrogen-bonding capacity, basicity (pKₐ), lipophilicity (cLogP), and metabolic vulnerability (N-demethylation vs. oxidative deamination) [1]. The methylamino group in 4-(methylamino)-1,2-dihydrophthalazin-1-one introduces a secondary amine character that is absent in the primary 4-amino analog, altering both the compound's reactivity as a synthetic intermediate (e.g., regioselective N-alkylation vs. ring N-2 alkylation) and its pharmacophoric fit in biological targets that discriminate between N–H donor count and steric occupancy [1][2]. Consequently, interchanging 4-(methylamino)phthalazinone with a 4-amino or 4-dimethylamino congener without experimental verification risks loss of target engagement, altered selectivity, or synthetic failure. The quantitative evidence below substantiates where these differences become decision-critical.

Quantitative Differentiation from Closest Analogs


Hydrogen-Bond Donors and N-Alkylation Regioselectivity

The 4-methylamino substituent contributes exactly one N–H hydrogen-bond donor (HBD), compared to two HBDs for the 4-amino (–NH₂) analog [1]. In palladium-catalyzed amination and subsequent N-alkylation chemistry of 4-bromophthalazinone precursors, the primary amine requires orthogonal protection strategies to avoid dialkylation, whereas the secondary methylamino group is intrinsically mono-protected, enabling direct N-2 alkylation of the phthalazinone ring without competing N-4 over-alkylation [1]. This difference is documented in the regioselective synthesis of substituted 4-alkylaminophthalazin-1(2H)-ones, where 4-bromophthalazin-1(2H)-one is aminated with primary alkylamines (including methylamine) using Pd₂(dba)₃/Xantphos catalysis to yield 4-alkylamino products in good yields without requiring NH protection [1].

Medicinal chemistry Synthetic methodology Structure-activity relationships

Lipophilicity and Ionization State Comparison

The presence of the N-methyl group in 4-(methylamino)-1,2-dihydrophthalazin-1-one increases calculated lipophilicity relative to the 4-amino (–NH₂) analog and alters logD₇.₄ compared to the regioisomeric 4-(aminomethyl)phthalazin-1(2H)-one (CAS 22370-18-9), which shares the identical molecular formula (C₉H₉N₃O, MW 175.19) but places the basic amine on a benzylic methylene spacer rather than directly on the phthalazinone ring . The direct attachment of the methylamino group to the electron-deficient phthalazinone C-4 position reduces the pKₐ of the amine (estimated pKₐ ≈ 3–5 for the conjugated acid) compared to the aminomethyl analog (estimated pKₐ ≈ 8–9), producing a >100-fold difference in the fraction ionized at physiological pH . This ionization difference translates into divergent membrane permeability and off-target binding profiles.

Physicochemical profiling Drug-likeness ADME prediction

Metabolic N-Demethylation Liability

The secondary N-methylamino group in 4-(methylamino)-1,2-dihydrophthalazin-1-one is subject to cytochrome P450-mediated N-demethylation, generating the primary 4-amino metabolite. By contrast, the 4-(aminomethyl) regioisomer undergoes oxidative deamination of the benzylic amine, while the 4-dimethylamino analog undergoes sequential N-demethylation (first to the methylamino, then to the amino species) [1]. In the broader phthalazinone PDE inhibitor literature, N-methyl substitution on the 4-amino group has been shown to modulate metabolic stability: for example, in the phthalazinone PDE4 inhibitor series, the presence of an N-methyl group reduced intrinsic clearance in human liver microsomes by approximately 2- to 4-fold relative to the unsubstituted amino analog, attributable to steric shielding of the nitrogen from CYP-mediated oxidation [1]. Although direct microsomal stability data for the title compound have not been publicly reported, this class-level SAR provides a rational basis for expecting intermediate metabolic stability between the rapidly cleared primary amine and the more stable but sequentially metabolized dimethylamine.

Drug metabolism Pharmacokinetics Lead optimization

Synthetic Tractability and Commercial Availability

4-(Methylamino)-1,2-dihydrophthalazin-1-one (CAS 13580-90-0) is commercially available from multiple suppliers at 95–98% purity . Its regioisomer, 4-(aminomethyl)-1(2H)-phthalazinone (CAS 22370-18-9), is also commercially available but has been adopted as a key scaffold in PRMT5/MTA inhibitor programs (e.g., JNJ-64619178 and Mirati Therapeutics' achiral, non-atropisomeric series) [1], potentially leading to supply constraints or intellectual property encumbrance. The methylamino compound is synthesized via condensation of phthalic anhydride with methylamine followed by cyclization with hydrazine, or alternatively via palladium-catalyzed amination of 4-bromophthalazin-1(2H)-one with methylamine [2]. This synthetic route is shorter than the multi-step sequence required for the 4-(aminomethyl) analog, which typically requires benzylic halogenation followed by azide displacement and reduction [1].

Chemical sourcing Synthetic intermediates Library synthesis

Optimal Research Application Scenarios


CNS-Penetrant Kinase or PDE Inhibitor Lead Generation

With a single hydrogen-bond donor and predominantly neutral species at physiological pH, 4-(methylamino)-1,2-dihydrophthalazin-1-one is well-suited as a starting scaffold for CNS-targeted programs where compliance with Lipinski's rule of three (HBD ≤ 3, cLogP ≤ 3, MW ≤ 300) is essential. The compound's predicted cLogP of ~0.8–1.2 and neutral ionization state differentiate it from the permanently cationic 4-(aminomethyl) analog , positioning it for optimization toward targets such as PDE10A (schizophrenia), PDE4D (cognitive enhancement), or PRMT5 (glioblastoma) where CNS exposure is required.

Regioselective N-2 Functionalization without N-4 Protection

The secondary methylamino group at C-4 eliminates the need for NH protection during N-2 alkylation of the phthalazinone ring, enabling a one-step sequence to generate 2-substituted-4-(methylamino)phthalazin-1(2H)-ones [1]. This advantage relative to the 4-amino analog (which requires protection/deprotection) reduces synthetic step count by 1–2 steps, a meaningful efficiency gain in parallel library synthesis of 24–96 compounds. The commercial availability at 97–98% purity from multiple vendors further supports its use as a reliable building block .

Negative Control for PRMT5/MTA Inhibitor Profiling

The close structural relationship to the 4-(aminomethyl)phthalazinone PRMT5/MTA inhibitor scaffold—combined with the fundamental difference in amine basicity (pKₐ ~3–5 vs. ~8.5) and the resulting divergence in pharmacophoric fit—makes 4-(methylamino)-1,2-dihydrophthalazin-1-one a rational negative control compound for selectivity panels. Where the aminomethyl analog engages the PRMT5/MTA complex with nanomolar affinity, the methylamino analog is predicted to show >100-fold weaker binding due to loss of the critical ionic interaction with the MTA phosphate-binding pocket, providing a valuable tool for confirming on-target pharmacology [2].

Physicochemical Benchmark for Aminophthalazinone Libraries

With its well-defined molecular formula (C₉H₉N₃O), single HBD, and intermediate lipophilicity, the compound serves as an ideal internal standard for characterizing larger aminophthalazinone libraries. Its predicted density (1.33 ± 0.1 g/cm³) and chromatographic behavior provide a reference point for assessing purity, logD, and permeability trends across 4-substituted phthalazinone series . This is particularly valuable for CROs and medicinal chemistry groups that require consistent quality control benchmarks across multiple phthalazinone projects.

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